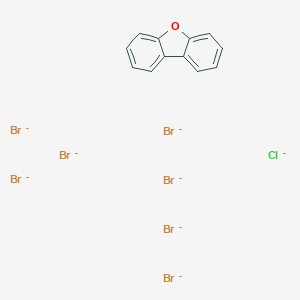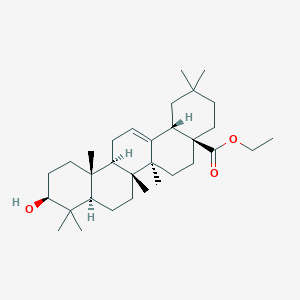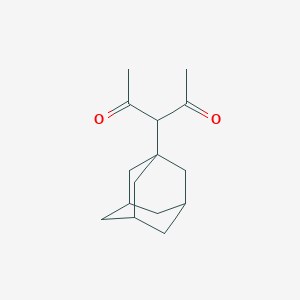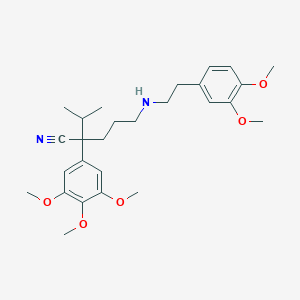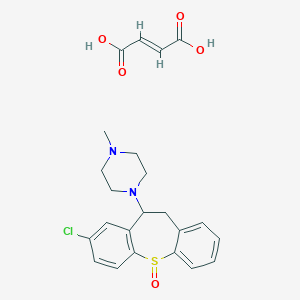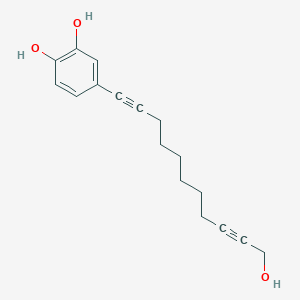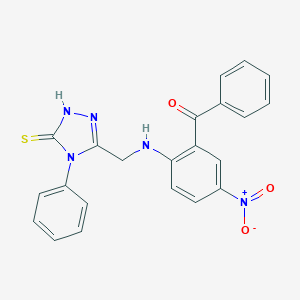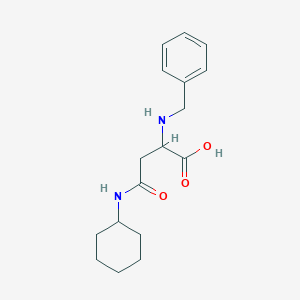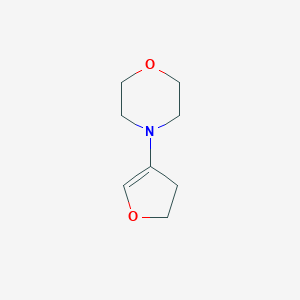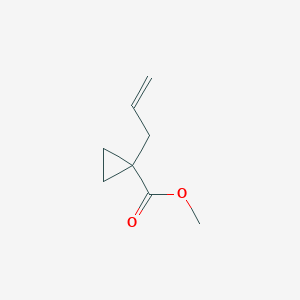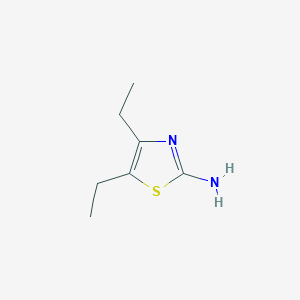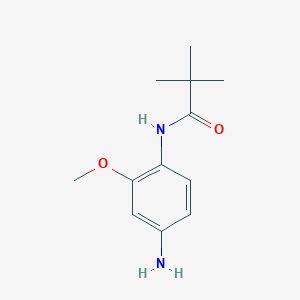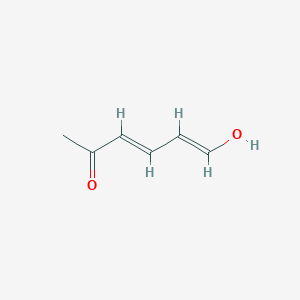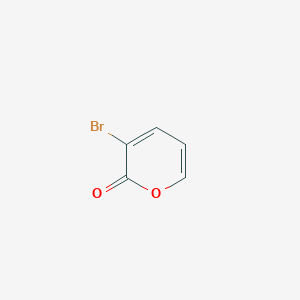![molecular formula C13H26BrN B008591 N-Isopentil-3-isogranatanina bromidrato [Italian] CAS No. 100538-93-0](/img/structure/B8591.png)
N-Isopentil-3-isogranatanina bromidrato [Italian]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopentil-3-isogranatanina bromidrato is a chemical compound that has been of interest to the scientific community due to its potential as a research tool. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-Isopentil-3-isogranatanina bromidrato involves its interaction with ion channels, leading to their inhibition. This inhibition can result in changes in cellular function, which can be studied to gain insight into the role of ion channels in various physiological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-Isopentil-3-isogranatanina bromidrato are related to its inhibition of ion channels. This inhibition can result in changes in cellular function, such as alterations in membrane potential and ion fluxes. These effects can be studied to gain insight into the role of ion channels in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Isopentil-3-isogranatanina bromidrato in lab experiments is its ability to selectively inhibit certain ion channels, allowing for the investigation of their specific roles in cellular function. However, one limitation is that its effects may not be specific to a single ion channel, potentially leading to off-target effects.
Orientations Futures
There are several future directions for the study of N-Isopentil-3-isogranatanina bromidrato. One direction is to investigate its effects on other ion channels and cellular processes. Another direction is to explore its potential as a therapeutic agent for various diseases, such as epilepsy and arrhythmias. Additionally, further research could be conducted to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of N-Isopentil-3-isogranatanina bromidrato can be achieved using different methods, including the reaction of isogranatanine with isopentyl bromide in the presence of a base. The resulting compound is then purified using various techniques, such as column chromatography.
Applications De Recherche Scientifique
N-Isopentil-3-isogranatanina bromidrato has been used in scientific research as a tool to study the effects of ion channels on cellular function. It has been shown to inhibit certain ion channels, such as the potassium channel, and has been used to investigate the role of these channels in various physiological processes.
Propriétés
Numéro CAS |
100538-93-0 |
|---|---|
Nom du produit |
N-Isopentil-3-isogranatanina bromidrato [Italian] |
Formule moléculaire |
C13H26BrN |
Poids moléculaire |
276.26 g/mol |
Nom IUPAC |
3-(3-methylbutyl)-3-azoniabicyclo[3.2.2]nonane;bromide |
InChI |
InChI=1S/C13H25N.BrH/c1-11(2)7-8-14-9-12-3-4-13(10-14)6-5-12;/h11-13H,3-10H2,1-2H3;1H |
Clé InChI |
KVDMIPLJPJRZCO-UHFFFAOYSA-N |
SMILES |
CC(C)CC[NH+]1CC2CCC(C1)CC2.[Br-] |
SMILES canonique |
CC(C)CC[NH+]1CC2CCC(C1)CC2.[Br-] |
Synonymes |
N-Isopentil-3-isogranatanina bromidrato [Italian] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



